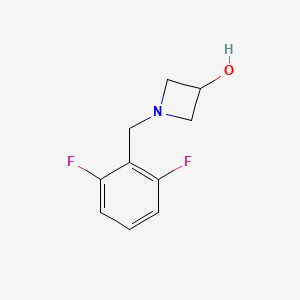

1-(2,6-Difluorobenzyl)azetidin-3-ol

Description

Properties

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO/c11-9-2-1-3-10(12)8(9)6-13-4-7(14)5-13/h1-3,7,14H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIGTPNFLAQNTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=C(C=CC=C2F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,6-Difluorobenzyl)azetidin-3-ol is a compound belonging to the class of azetidines, characterized by a four-membered nitrogen-containing heterocycle. This compound features a difluorobenzyl substituent at the first position and a hydroxyl group at the third position of the azetidine ring. The incorporation of fluorine atoms is known to enhance biological activity and lipophilicity, making it a candidate for various pharmaceutical applications.

- Molecular Formula : C10H12F2N2O

- Molecular Weight : Approximately 201.22 g/mol

- CAS Number : 610764-96-0

Synthesis

This compound can be synthesized through several methods involving different reagents and conditions. Common solvents include dichloromethane and tetrahydrofuran, often requiring catalysts or bases to facilitate reactions. Continuous flow chemistry techniques are also utilized for industrial-scale synthesis, enhancing efficiency and safety.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential therapeutic applications.

The difluorobenzyl moiety enhances binding affinity to specific receptors or enzymes due to its lipophilic nature and electronic properties. The hydroxyl group may participate in hydrogen bonding with biological macromolecules, influencing their activity.

Pharmacological Studies

Recent research has focused on the compound's role in drug discovery programs. Notably, it has been investigated as an intermediate in synthesizing potent inhibitors for various targets, including those related to cancer therapy.

Case Studies

- Inhibition of ALK Mutants : A study synthesized derivatives based on this compound that showed significant inhibition of engineered ALK mutant cell lines, demonstrating potential in overcoming resistance in clinical settings .

- Anti-inflammatory Effects : Research into related compounds indicated that modifications to the azetidine structure could yield anti-inflammatory agents with enhanced selectivity indexes compared to traditional drugs like diclofenac .

Scientific Research Applications

Biological Activities

The biological activities of 1-(2,6-Difluorobenzyl)azetidin-3-ol are primarily attributed to its interaction with specific biological targets:

- Binding Affinity : The difluorobenzyl moiety enhances binding affinity to receptors or enzymes due to its lipophilic nature.

- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding with biological macromolecules, influencing their activity.

These properties make the compound a valuable candidate for therapeutic applications, particularly in the development of new drugs targeting various diseases.

Case Study 1: Antiviral Activity

Research has demonstrated that derivatives of azetidine compounds exhibit antiviral properties. A study investigating the efficacy of this compound showed promising results against certain viral strains, suggesting its potential in antiviral drug development.

Case Study 2: Anticancer Properties

In another study focused on cancer therapeutics, this compound was evaluated for its cytotoxic effects on cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly, supporting further investigation into its mechanism of action and potential as an anticancer agent.

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Key intermediate in synthesizing pharmaceuticals. |

| Antiviral Research | Potential candidate for developing antiviral agents. |

| Anticancer Research | Exhibits cytotoxic effects on cancer cell lines; potential for drug development. |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Structural Insights:

- Azetidine vs. Larger Rings : The azetidine core in the target compound confers greater ring strain and conformational rigidity compared to the five-membered pyrrolidine in or the triazole in Rufinamide . This may influence binding affinity and metabolic stability.

- Substituent Effects : The 2,6-difluorobenzyl group is shared across all compounds, suggesting its role in enhancing lipophilicity and modulating electronic interactions with biological targets.

Pharmacological and Functional Comparisons

Rufinamide

- Mechanism : Blocks voltage-gated sodium channels, reducing neuronal hyperexcitability.

- Advantages : High specificity for seizure control with minimal cytochrome P450 inhibition.

- Synthesis : Prepared via Huisgen cycloaddition between 2,6-difluorobenzyl azide and propiolic acid, followed by esterification and amidation .

TAK-385

- Mechanism : GnRH receptor antagonist with reduced CYP450 inhibition compared to analogs like sufugolix.

- Advantages : Superior in vivo activity due to the 2,6-difluorobenzyl group enhancing target engagement and pharmacokinetics.

1-(2,6-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

- Potential Applications: The carboxylic acid group suggests utility as a synthetic intermediate or in metal-chelating therapies.

Target Compound (this compound)

- Inference : The hydroxyl group may facilitate hydrogen bonding in biological targets, while the azetidine’s small size could improve blood-brain barrier penetration relative to larger analogs like TAK-383.

Preparation Methods

Preparation of 2,6-Difluorobenzyl Bromide

2,6-Difluorobenzyl bromide is the crucial benzylating agent used in the synthesis of 1-(2,6-Difluorobenzyl)azetidin-3-ol. The preparation of this intermediate is well-documented in patent CN102070398A and involves bromination of 2,6-difluorotoluene under mild and cost-effective conditions.

| Parameter | Conditions & Details |

|---|---|

| Starting material | 2,6-Difluorotoluene |

| Brominating agents | Hydrobromic acid (40% mass fraction), Hydrogen peroxide (30%) |

| Solvent | Organic solvents: dichloromethane, chloroform, ethyl acetate, cyclohexane; Inorganic solvent: water |

| Reaction environment | Light irradiation with 1000W iodine-tungsten lamp |

| Reaction time | 6 to 24 hours |

| Molar ratios (2,6-difluorotoluene : HBr : H2O2) | 1 : 1–3.5 : 1–3.5 |

| Post-reaction processing | Washing with saturated sodium sulfite and water, drying over anhydrous sodium sulfate, solvent evaporation under reduced pressure |

| Purification | Silica gel column chromatography |

| Product purity | ≥ 99.0% (GC analysis) |

| Yield | 80.2% to 90.3% depending on solvent and conditions |

Reaction Mechanism and Advantages:

- The bromination exploits the strong electron-withdrawing effect of fluorine atoms, which lowers the reactivity of methyl hydrogens, resulting in high monobromination selectivity.

- The use of hydrobromic acid and hydrogen peroxide replaces traditional N-bromosuccinimide, reducing costs.

- Light irradiation replaces the azo-initiator, azobisisobutyronitrile, providing milder conditions and higher purity products.

Representative Experimental Data:

| Example | Solvent | HBr (g, mol) | H2O2 (g, mol) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Dichloromethane | 3.03 (0.015) | 2.27 (0.02) | 10 | 90.3 | 99.3 |

| 2 | Chloroform | 2.03 (0.01) | 1.13 (0.01) | 6 | 86.6 | 99.5 |

| 3 | Ethyl acetate | 3.03 (0.015) | 2.27 (0.02) | 18 | 80.2 | 99.2 |

Synthesis of this compound

Following the preparation of 2,6-difluorobenzyl bromide, the azetidin-3-ol moiety is introduced via azetidine ring formation and functionalization. The synthetic route generally includes nucleophilic substitution, reduction, and oxidation steps, adapted from known azetidine derivative preparation methods described in patent US6872717B2 and related literature.

| Step | Description | Typical Conditions and Reagents |

|---|---|---|

| A | Formation of azetidine ring via nucleophilic substitution of 2,6-difluorobenzyl bromide with azetidine precursor | Inert solvents like 1-4 carbon aliphatic alcohols (ethanol, methanol), presence of alkali metal hydroxide, reflux temperature |

| B | Reduction of intermediate azetidinones to azetidin-3-ol | Lithium aluminum hydride in tetrahydrofuran, reflux temperature |

| C | Functional group transformations (e.g., oxidation) | DMSO with sulfur trioxide-pyridine complex or oxalyl chloride/triethylamine, temperature controlled between -70°C and 20°C |

| D | Purification and isolation | Chromatography or crystallization |

- The nucleophilic substitution step often uses triethylamine or dimethylaminopyridine as organic bases in halogenated solvents (e.g., dichloromethane).

- Reduction and oxidation steps are carefully controlled to preserve the integrity of the fluorinated benzyl substituent and the azetidine ring.

- The overall process may produce enantiomers and diastereoisomers, which can be separated or used as mixtures depending on the application.

Supporting Techniques and Optimization

- Microwave-assisted synthesis methods have been reported for preparing substituted benzyl halides (e.g., benzyltriphenylphosphonium bromide salts), which may be adapted for the benzyl bromide intermediate to improve reaction efficiency and yields.

- Optimization of reaction parameters such as temperature, solvent choice, and irradiation power significantly affects yield and purity.

- For example, using tetrahydrofuran at 60°C with microwave irradiation at 800 watts for 30 minutes has shown good to quantitative yields in related benzyl halide syntheses.

Summary Table: Preparation Overview

| Stage | Key Reagents & Conditions | Outcome / Remarks |

|---|---|---|

| 2,6-Difluorobenzyl bromide synthesis | 2,6-Difluorotoluene, HBr, H2O2, light irradiation, organic solvents | High purity (>99%), yield up to 90%, mild conditions |

| Azetidine ring formation | Azetidine precursors, alkali hydroxide, aliphatic alcohol solvents, reflux | Efficient ring closure, base-mediated substitution |

| Reduction | Lithium aluminum hydride, tetrahydrofuran, reflux | Conversion to azetidin-3-ol core |

| Oxidation & functionalization | DMSO/SO3-pyridine or oxalyl chloride/triethylamine, low temperature | Controlled oxidation without degrading fluorinated groups |

| Purification | Chromatography, crystallization | Isolation of pure this compound |

Q & A

Q. Notes

- References exclude commercial databases (e.g., BenchChem) per guidelines.

- Advanced questions emphasize mechanistic analysis (e.g., allostery, regioselectivity), while basic questions focus on synthesis/characterization.

- Methodological answers integrate multi-technique validation (XRD, NMR, in vivo models).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.